N-(4-{[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]sulfamoyl}phenyl)acetamide N-(4-{[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]sulfamoyl}phenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 927640-43-5
VCID: VC21511491
InChI: InChI=1S/C13H17N5O3S/c1-10(7-18-9-14-8-15-18)17-22(20,21)13-5-3-12(4-6-13)16-11(2)19/h3-6,8-10,17H,7H2,1-2H3,(H,16,19)
SMILES: CC(CN1C=NC=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Molecular Formula: C13H17N5O3S
Molecular Weight: 323.37g/mol

N-(4-{[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]sulfamoyl}phenyl)acetamide

CAS No.: 927640-43-5

Cat. No.: VC21511491

Molecular Formula: C13H17N5O3S

Molecular Weight: 323.37g/mol

* For research use only. Not for human or veterinary use.

N-(4-{[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]sulfamoyl}phenyl)acetamide - 927640-43-5

Specification

CAS No. 927640-43-5
Molecular Formula C13H17N5O3S
Molecular Weight 323.37g/mol
IUPAC Name N-[4-[1-(1,2,4-triazol-1-yl)propan-2-ylsulfamoyl]phenyl]acetamide
Standard InChI InChI=1S/C13H17N5O3S/c1-10(7-18-9-14-8-15-18)17-22(20,21)13-5-3-12(4-6-13)16-11(2)19/h3-6,8-10,17H,7H2,1-2H3,(H,16,19)
Standard InChI Key FSRWVBKQCJSFNR-UHFFFAOYSA-N
SMILES CC(CN1C=NC=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Canonical SMILES CC(CN1C=NC=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Introduction

Structural Characteristics and Classification

Molecular Structure and Identification

N-(4-{[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]sulfamoyl}phenyl)acetamide belongs to the class of triazole-containing sulfonamides with an acetamide moiety. This compound features several key structural elements: a 1,2,4-triazole heterocycle connected to a propan-2-yl chain, a sulfonamide linkage, a phenyl ring, and an acetamide terminal group. The molecular structure demonstrates a complex arrangement that combines hydrophilic and hydrophobic regions, suggesting potential for diverse intermolecular interactions. The compound contains multiple potential hydrogen bond donors and acceptors through its triazole nitrogen atoms, sulfonamide group, and acetamide functionality.

Related Compound Families

Structurally similar compounds include N-[4-[(1,5-diphenyl-1,2,4-triazol-3-yl)sulfamoyl]phenyl]acetamide, which has been cataloged in chemical databases with CID 3701876 . While this related compound contains a 1,5-diphenyl-1,2,4-triazole instead of a 1-(1H-1,2,4-triazol-1-yl)propan-2-yl group, it shares the sulfamoylphenylacetamide scaffold. Other related compounds include various sulfamoylated triazoles that have been explored for their biological activities, particularly those developed as potential pharmaceutical agents with enzyme inhibitory properties .

Physicochemical Properties

Predicted Molecular Properties

Based on its chemical structure, N-(4-{[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]sulfamoyl}phenyl)acetamide would be expected to have the following physicochemical properties:

PropertyPredicted ValueBasis for Prediction
Molecular FormulaC₁₄H₁₉N₅O₃SCalculated from structure
Molecular WeightApproximately 337.4 g/molCalculated based on atomic weights
AppearanceLikely a white to off-white crystalline solidCommon for similar sulfonamides
SolubilityModerate solubility in polar organic solvents; limited water solubilityBased on functional groups present
LogPApproximately 1.5-2.5Estimated from structural features
pKaSulfonamide NH: ~8-10Typical for sulfonamide compounds
H-bond donors2 (sulfonamide NH, acetamide NH)Structural analysis
H-bond acceptors8 (triazole N atoms, sulfonamide O atoms, acetamide C=O)Structural analysis

These properties would influence the compound's pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion profiles if considered for pharmaceutical applications.

Stability and Reactivity Considerations

The compound contains several potentially reactive functional groups. The sulfonamide linkage (-SO₂-NH-) is relatively stable under physiological conditions but may undergo hydrolysis under strongly acidic or basic conditions. The acetamide group (-NH-C(O)-CH₃) is generally stable but can be hydrolyzed to the corresponding amine and acetic acid under harsh conditions. The 1,2,4-triazole heterocycle confers stability to the molecule and serves as a hydrogen bond acceptor through its nitrogen atoms .

Synthetic Approaches

Synthetic Challenges and Considerations

The synthesis of this compound presents several challenges:

  • Regioselective alkylation of the 1,2,4-triazole to ensure substitution at the desired nitrogen position

  • Control of stereochemistry at the propan-2-yl chiral center (if stereochemistry is specifically required)

  • Potential side reactions during sulfonamide formation, including competing O-sulfonylation

  • Purification challenges due to the polar nature of the intermediates and final product

Table: Potential Synthetic Reagents and Conditions

Synthetic StepReagentsConditionsExpected Yield
Triazole alkylation1H-1,2,4-triazole, 2-bromopropylamine (protected)K₂CO₃, DMF, 80°C, 12h60-75%
Sulfonamide formation4-acetamidobenzenesulfonyl chloride, 1-(1H-1,2,4-triazol-1-yl)propan-2-aminePyridine, CH₂Cl₂, 0°C to rt, 24h50-70%
Alternative approach: Click chemistryAzide-alkyne cycloadditionCu(I) catalyst, rt, 24h75-85%
Related Drug ClassExamplesShared Structural FeaturesPrimary Therapeutic Use
Sulfonamide antibioticsSulfamethoxazoleArylsulfonamide structureBacterial infections
Azole antifungalsFluconazole, VoriconazoleTriazole heterocycleFungal infections
COX-2 inhibitorsCelecoxibSulfonamide groupAnti-inflammatory
Carbonic anhydrase inhibitorsAcetazolamideSulfamoyl groupGlaucoma, altitude sickness

The presence of the triazole moiety in the target compound is particularly noteworthy, as this heterocycle is found in numerous pharmaceuticals, including antifungal agents like fluconazole. The 1,2,4-triazole ring serves as a non-classical isostere for various functional groups and can enhance metabolic stability and binding interactions .

Analytical Characterization

Spectroscopic Properties

Based on its structure, N-(4-{[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]sulfamoyl}phenyl)acetamide would be expected to exhibit characteristic spectroscopic features:

  • ¹H-NMR spectroscopy would show distinctive signals for:

    • Triazole ring protons (typically 7.5-9.0 ppm)

    • Aromatic protons of the phenyl ring (7.0-8.0 ppm)

    • Methyl protons of the acetamide group (approximately 2.0-2.2 ppm)

    • Methyl and methine protons of the propan-2-yl group (0.8-1.5 and 3.5-4.0 ppm)

    • NH protons (variable chemical shifts depending on conditions)

  • ¹³C-NMR would display signals for:

    • Carbonyl carbon of the acetamide (approximately 170 ppm)

    • Triazole carbons (140-155 ppm)

    • Aromatic carbons (120-140 ppm)

    • Aliphatic carbons of the propan-2-yl and acetamide methyl groups (10-50 ppm)

  • Mass spectrometry would likely show a molecular ion peak corresponding to the molecular weight (~337 m/z), with characteristic fragmentation patterns reflecting the cleavage of the sulfonamide bond and loss of the acetyl group.

Chromatographic Behavior

For analytical and preparative separation, the following chromatographic conditions might be suitable:

TechniqueStationary PhaseMobile PhaseDetection Method
HPLCC18 reverse phaseAcetonitrile/water gradient with 0.1% formic acidUV (220-280 nm)
TLCSilica gelEthyl acetate/methanol/ammonia (85:10:5)UV visualization, ninhydrin stain
GC-MSDB-5 columnTemperature gradient: 100-280°CMass spectrometry

Structure-Based Drug Design Considerations

Pharmacophore Features

N-(4-{[1-(1H-1,2,4-triazol-1-yl)propan-2-yl]sulfamoyl}phenyl)acetamide contains several pharmacophore features that could be exploited in drug design:

  • The triazole ring: Provides a rigid, sp²-hybridized scaffold that can interact with protein targets through hydrogen bonding and π-stacking interactions

  • The sulfonamide group: A well-established pharmacophore that can interact with protein targets through hydrogen bonding and electrostatic interactions

  • The acetamide group: Provides additional hydrogen bonding capabilities and can contribute to water solubility

  • The propan-2-yl linker: Introduces conformational flexibility and a potential chiral center for stereoselective interactions

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